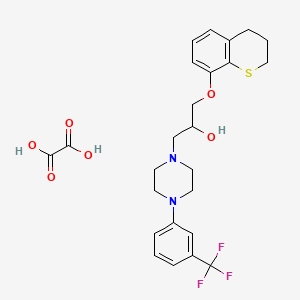
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethylphenyl group, a piperazine ring, and a thiochroman moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-trifluoromethylphenylpiperazine with 2-hydroxypropyl bromide to form the intermediate 3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl bromide. This intermediate is then reacted with thiochroman-4-one under basic conditions to yield the final product, which is subsequently converted to its oxalate salt form .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity for its intended applications .
Chemical Reactions Analysis
Types of Reactions
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochroman moiety to its corresponding thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers. Substitution reactions can result in various derivatives with modified functional groups .
Scientific Research Applications
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-dihydrofuran-2-one: Shares the trifluoromethylphenyl and piperazine moieties but differs in the core structure.
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Contains a similar piperazine ring but has different functional groups and core structure.
Uniqueness
8-((3-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is unique due to its combination of a thiochroman moiety with a trifluoromethylphenyl group and a piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
153804-32-1 |
|---|---|
Molecular Formula |
C25H29F3N2O6S |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;oxalic acid |
InChI |
InChI=1S/C23H27F3N2O2S.C2H2O4/c24-23(25,26)18-6-2-7-19(14-18)28-11-9-27(10-12-28)15-20(29)16-30-21-8-1-4-17-5-3-13-31-22(17)21;3-1(4)2(5)6/h1-2,4,6-8,14,20,29H,3,5,9-13,15-16H2;(H,3,4)(H,5,6) |
InChI Key |
GVQRCSKSVFCLAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)O)SC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















